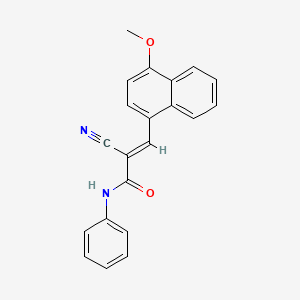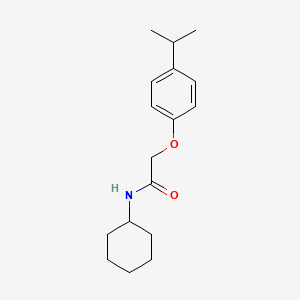
2-cyano-3-(4-methoxy-1-naphthyl)-N-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-(4-methoxy-1-naphthyl)-N-phenylacrylamide, also known as CMNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the acrylamide family and has a molecular weight of 343.4 g/mol. CMNPA has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
作用機序
The mechanism of action of 2-cyano-3-(4-methoxy-1-naphthyl)-N-phenylacrylamide is not fully understood, but it is believed to involve the formation of a covalent bond between the compound and the target protein. This covalent bond results in a conformational change in the protein, which can be detected by the fluorescent properties of 2-cyano-3-(4-methoxy-1-naphthyl)-N-phenylacrylamide.
Biochemical and Physiological Effects:
In addition to its potential as a fluorescent probe, 2-cyano-3-(4-methoxy-1-naphthyl)-N-phenylacrylamide has been shown to exhibit a variety of biochemical and physiological effects. These effects include the inhibition of tubulin polymerization, the modulation of calcium signaling, and the induction of apoptosis in cancer cells. These effects make 2-cyano-3-(4-methoxy-1-naphthyl)-N-phenylacrylamide a promising candidate for use in a range of research applications.
実験室実験の利点と制限
One of the primary advantages of 2-cyano-3-(4-methoxy-1-naphthyl)-N-phenylacrylamide is its ability to selectively bind to proteins and undergo a fluorescent shift upon binding. This makes it a useful tool for studying protein structure and function. However, one limitation of 2-cyano-3-(4-methoxy-1-naphthyl)-N-phenylacrylamide is its potential cytotoxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-cyano-3-(4-methoxy-1-naphthyl)-N-phenylacrylamide. One area of interest is the development of new derivatives of 2-cyano-3-(4-methoxy-1-naphthyl)-N-phenylacrylamide that exhibit improved properties, such as decreased cytotoxicity or increased selectivity for specific proteins. Another area of interest is the further characterization of the mechanism of action of 2-cyano-3-(4-methoxy-1-naphthyl)-N-phenylacrylamide, which could lead to a better understanding of its potential applications in scientific research. Finally, the development of new methods for the synthesis of 2-cyano-3-(4-methoxy-1-naphthyl)-N-phenylacrylamide could make this compound more readily available for use in research.
合成法
The synthesis of 2-cyano-3-(4-methoxy-1-naphthyl)-N-phenylacrylamide involves several steps, including the reaction of 4-methoxy-1-naphthylamine with acryloyl chloride to form 4-methoxy-1-naphthylacryloyl chloride. This intermediate product is then reacted with phenylhydrazine to produce the final compound, 2-cyano-3-(4-methoxy-1-naphthyl)-N-phenylacrylamide. The synthesis of 2-cyano-3-(4-methoxy-1-naphthyl)-N-phenylacrylamide has been optimized to produce high yields of pure compound, making it readily available for use in scientific research.
科学的研究の応用
2-cyano-3-(4-methoxy-1-naphthyl)-N-phenylacrylamide has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is the compound's potential as a fluorescent probe for the detection of protein conformational changes. 2-cyano-3-(4-methoxy-1-naphthyl)-N-phenylacrylamide has been shown to selectively bind to proteins and undergo a fluorescent shift upon binding, making it a useful tool for studying protein structure and function.
特性
IUPAC Name |
(E)-2-cyano-3-(4-methoxynaphthalen-1-yl)-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-25-20-12-11-15(18-9-5-6-10-19(18)20)13-16(14-22)21(24)23-17-7-3-2-4-8-17/h2-13H,1H3,(H,23,24)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQVROMIZAVEFT-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(4-methoxynaphthalen-1-yl)-N-phenylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5854667.png)

![N,N-diethyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5854672.png)
![N-(2-furylmethyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5854679.png)

![3,4-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5854691.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5854696.png)

![N,N-diethyl-4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}aniline](/img/structure/B5854712.png)
![2-[(4-chlorophenyl)thio]-N-(2-propyl-2H-tetrazol-5-yl)acetamide](/img/structure/B5854719.png)